molecular formula C28H26N4O4 B2817899 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione CAS No. 1358338-90-5

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2817899
CAS No.: 1358338-90-5
M. Wt: 482.54
InChI Key: OQKYPGUUVWZPTH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a benzyloxyphenyl group, an oxadiazole ring, and a quinazolinedione moiety .


Molecular Structure Analysis

The molecular formula of this compound is C18H16N2O3 . It has an average mass of 308.331 Da and a monoisotopic mass of 308.116089 Da .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. For instance, the benzylic position is often reactive, undergoing reactions such as free radical bromination and nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. Some properties, such as its molecular weight and formula, can be determined from its structure .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Compounds structurally related to the query molecule, particularly those featuring 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moieties, have been synthesized and tested for their potential analgesic and anti-inflammatory activities. These derivatives exhibited significant biological activities in animal models, suggesting the compound's potential application in developing new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. For example, certain derivatives containing the 1,3,4-oxadiazole moiety have shown promising results against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This suggests the potential for the subject compound to be explored for its antimicrobial properties, which could contribute to the development of new antibiotics or disinfectants (Vlasov et al., 2015).

Fluorescent Chemosensors

Derivatives incorporating oxadiazole structures have also been used to create fluorescent chemosensors, capable of detecting ions such as fluoride. This application is relevant in environmental monitoring, where such sensors can detect pollutants or in medical diagnostics as tools for biological imaging or analysis (Zhang et al., 2020).

Antitumor Agents

Some synthesized compounds featuring the 1,2,4-triazole and quinazoline diones have been evaluated for their antitumor activities against various human cancer cell lines. The findings indicate these compounds' potential utility in cancer therapy, providing a basis for further investigation into the compound as a possible antitumor agent (Al-Romaizan et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione, which is synthesized from 4-chloro-3-nitrobenzoic acid and butylamine. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "4-chloro-3-nitrobenzoic acid", "butylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- 4-(benzyloxy)aniline is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding N-ethyl carbamate.", "- The N-ethyl carbamate is then reacted with hydrazine hydrate to form 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione:", "- 4-chloro-3-nitrobenzoic acid is reduced to 4-chloro-3-aminobenzoic acid using tin(II) chloride.", "- The 4-chloro-3-aminobenzoic acid is then reacted with butylamine in the presence of triethylamine to form 1-butyl-3-aminoquinazoline-2,4(1H,3H)-dione.", "- The 1-butyl-3-aminoquinazoline-2,4(1H,3H)-dione is then chlorinated using thionyl chloride to form 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates to form final product:", "- 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid and 1-butyl-3-chloroquinazoline-2,4(1H,3H)-dione are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione." ] }

CAS No.

1358338-90-5

Molecular Formula

C28H26N4O4

Molecular Weight

482.54

IUPAC Name

3-butyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-2-3-17-31-27(33)23-11-7-8-12-24(23)32(28(31)34)18-25-29-26(30-36-25)21-13-15-22(16-14-21)35-19-20-9-5-4-6-10-20/h4-16H,2-3,17-19H2,1H3

InChI Key

OQKYPGUUVWZPTH-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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